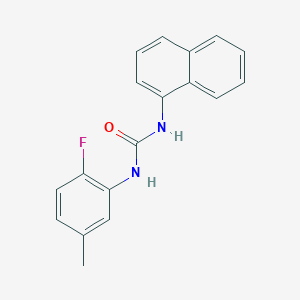
N-(2-fluoro-5-methylphenyl)-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(2-fluoro-5-methylphenyl)-N'-1-naphthylurea" is a compound of significant interest in the field of organic chemistry, particularly in the study of urea derivatives and their applications. It represents a class of compounds that exhibit unique structural and chemical properties due to their distinct molecular composition.
Synthesis Analysis
The synthesis of similar urea derivatives involves multiple steps, typically starting with the formation of substituted thioureas followed by various chemical reactions to achieve the desired structure. For example, Saeed et al. (2015) synthesized 1-(1-naphthoyl)-3-(halo-phenyl) substituted thioureas as part of their study, demonstrating the complexity involved in synthesizing such compounds (Saeed et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using X-ray crystallography and spectroscopic methods. For instance, the X-ray crystal and molecular structures of similar thiourea compounds have revealed planar acylthiourea groups with specific conformations and intramolecular hydrogen bonds (Saeed et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of such urea derivatives are characterized by their ability to form intra- and intermolecular hydrogen bonds. These compounds exhibit extended hydrogen-bonding interactions involving the acylthiourea moiety, as observed in the studies by Saeed et al. (2015) (Saeed et al., 2015).
Physical Properties Analysis
The physical properties of such compounds can be studied through their thermal behavior and vibrational properties. Infrared and Raman spectroscopy, complemented by quantum chemical calculations, are typically used to analyze these properties, as seen in the work by Saeed et al. (2015) (Saeed et al., 2015).
Propriétés
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-12-9-10-15(19)17(11-12)21-18(22)20-16-8-4-6-13-5-2-3-7-14(13)16/h2-11H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOYRXSQADUNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-5-methylphenyl)-3-naphthalen-1-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

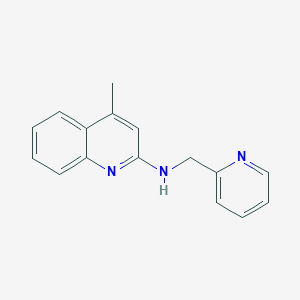
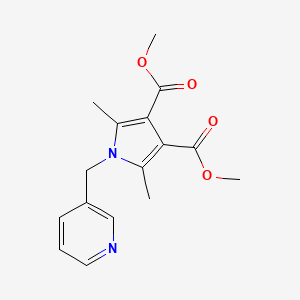
![N-methyl-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5636601.png)

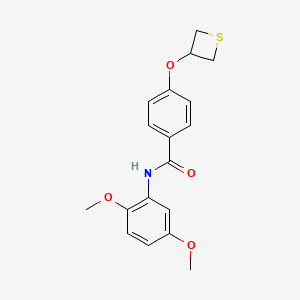
![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5636617.png)
![methyl {3'-[(propionylamino)methyl]biphenyl-4-yl}carbamate](/img/structure/B5636619.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazol-2-amine](/img/structure/B5636630.png)
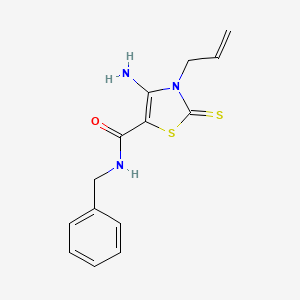
![(1R*,3S*)-7-(2-chloro-5-methylbenzoyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5636651.png)
![5-propyl-1'-[3-(1H-pyrazol-1-yl)benzyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5636663.png)
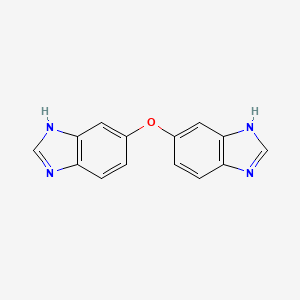
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide](/img/structure/B5636676.png)
